1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 49800-23-9
VCID: VC21211759
InChI: InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H
SMILES: C1CC(C2=CC=CC=C2C1)N.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

CAS No.: 49800-23-9

Cat. No.: VC21211759

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride - 49800-23-9

Specification

CAS No. 49800-23-9
Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name 1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H
Standard InChI Key DETWFIUAXSWCIK-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2C1)N.Cl
Canonical SMILES C1CC(C2=CC=CC=C2C1)[NH3+].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is known by multiple identifiers in chemical databases and research literature. The compound is recognized by several synonyms in the scientific community, facilitating its identification across various research platforms and chemical repositories.

The compound is formally identified by the following:

  • IUPAC name: 1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

  • CAS Registry Numbers: 3459-02-7 and 49800-23-9

  • Molecular Formula: C₁₀H₁₄ClN

  • Molecular Weight: 183.68 g/mol

  • InChI Key: DETWFIUAXSWCIK-UHFFFAOYSA-N

The compound possesses several synonyms including (R)-1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride, (R)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride, (1R)-tetralin-1-amine hydrochloride, and (R)-1,2,3,4-Tetrahydro-1-Naphthylamine HCl . These alternative designations reflect the various naming conventions employed across different scientific fields and research contexts.

Structural Features and Physical Properties

The molecular structure of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride consists of a partially hydrogenated naphthalene core with an amine group attached at the 1-position, forming a salt with hydrochloric acid. This structural arrangement confers specific physical and chemical properties that distinguish it from related compounds.

The compound is characterized by:

  • A white crystalline powder appearance

  • Solubility in water and alcohol

  • Melting point range of 185-187°C

  • Canonical SMILES notation: C1CC(C2=CC=CC=C2C1)N.Cl

The three-dimensional structure features a partially reduced naphthalene system with a saturated ring fused to an aromatic ring, creating a specific spatial arrangement that influences its reactivity and binding capabilities in biological systems.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride involves several established methodologies, each offering distinct advantages in terms of yield, purity, and scalability. These synthetic approaches typically begin with appropriate naphthalene derivatives and proceed through carefully controlled reduction and functionalization steps.

One optimized synthetic route employs a multi-step approach beginning with benzene:

  • Friedel-Crafts acylation to introduce an acetyl group

  • Wolf-Kishner-Huang reduction to deoxygenate intermediates

  • Harwoth cyclization to form the tetrahydro-naphthalene backbone

  • Final salification with hydrochloric acid to yield the hydrochloride salt

Industrial Production Methods

In industrial contexts, the production of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride generally employs alternative methodologies optimized for large-scale manufacturing:

  • Catalytic hydrogenation of 1-naphthylamine represents a primary industrial route, conducted under controlled temperature and pressure conditions to maximize conversion rates.

  • Reduction of 1-naphthylamine using sodium in boiling amyl alcohol provides another viable approach, selectively reducing the unsubstituted ring to yield the desired tetrahydro compound.

These industrial methods are designed to ensure high yields and product purity while minimizing production costs and environmental impact. The controlled reaction conditions are crucial for achieving the desired stereochemical outcomes and preventing the formation of unwanted byproducts.

Chemical Reactivity and Reaction Profiles

Characteristic Reactions

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride exhibits diverse reactivity patterns, participating in various chemical transformations that highlight its synthetic utility. The compound's reactivity is largely determined by the presence of the amine functional group and the partially reduced naphthalene system.

Key reaction types include:

Reaction TypeConditionsProductsApplications
OxidationPotassium permanganateNaphthoquinone derivativesSynthesis of chromophores
ReductionSodium in amyl alcoholFully saturated aminesPreparation of cyclized derivatives
Nucleophilic SubstitutionHalogenated compoundsSubstituted naphthylamine derivativesPharmaceutical intermediates
Iodocyclization4-aryl-4-pentenoic acidsComplex cyclic structuresSynthesis of heterocycles

The amine functionality serves as a nucleophilic center, enabling participation in various substitution and addition reactions. Meanwhile, the partially reduced naphthalene system can undergo further reduction or oxidation depending on the specific reaction conditions employed.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride in biological systems involves specific interactions with molecular targets, particularly neurotransmitter systems. These interactions form the basis for its observed biological activities and potential therapeutic applications.

The compound primarily interacts with serotonin (5-HT) and norepinephrine (NE) transporters, functioning as an inhibitor of neurotransmitter reuptake. This inhibition enhances the availability of these neurotransmitters in the synaptic cleft, thereby potentiating neurotransmitter signaling processes critical for mood regulation and cognitive function.

Additionally, the compound is involved in several biochemical pathways:

  • Monoamine Oxidase Inhibition: Acting as a precursor for monoamine oxidase inhibitors (MAOIs), which play important roles in treating depression and other neurological disorders

  • Enzyme Interactions: Engaging with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), thereby influencing neurotransmitter metabolism

These mechanistic aspects provide insight into the compound's potential applications in neuroscience research and pharmaceutical development.

Scientific Research Applications

Pharmaceutical Research

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has been extensively investigated for its potential pharmaceutical applications, particularly in neuropsychiatric contexts. Research indicates several promising therapeutic directions for this compound and its derivatives.

Antidepressant Properties

Studies have demonstrated that specific derivatives of 1,2,3,4-Tetrahydro-1-naphthylamine possess antidepressant properties. In particular, cis-isomeric derivatives have shown efficacy in reversing serotonin depletion induced by drugs such as para-chloroamphetamine (PCA) in animal models. These findings suggest potential applications in treating depression and related mood disorders.

A notable research investigation examined the effects of cis-(1S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride on serotonin levels in rat brains. Results indicated that this compound significantly reversed PCA-induced serotonin depletion at a dosage of 0.2 mg/kg body weight. Behavioral assessments revealed a dose-dependent reduction in immobility among treated mice compared to control subjects, further supporting its antidepressant potential.

Analgesic Effects

Research has also indicated that certain derivatives of 1,2,3,4-Tetrahydro-1-naphthylamine exhibit analgesic properties. Specific cis-isomers have been tested for their ability to reduce behavioral despair in rodent models, suggesting potential applications in pain management therapies. These findings highlight the compound's versatility in addressing multiple therapeutic targets.

Synthetic Organic Chemistry Applications

Beyond its pharmaceutical relevance, 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride serves important functions in synthetic organic chemistry, particularly in stereoselective synthesis and complex molecule construction.

Chiral Auxiliary and Building Block

As a chiral amine, 1,2,3,4-Tetrahydro-1-naphthylamine functions as an important building block in stereoselective organic synthesis. The compound is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to introduce chirality into synthetic pathways. It can act as a resolving agent or chiral auxiliary in asymmetric synthesis processes, enabling the selective production of specific stereoisomers.

Iodocyclization Reagent

The compound has been recognized for its role as an efficient reagent for iodocyclization reactions involving 4-aryl-4-pentenoic acids. This application demonstrates its utility in synthesizing more complex organic molecules through halogenation processes, contributing to the development of novel synthetic methodologies for constructing complex molecular architectures.

Biological Activity Profiles

Target Interactions

The biological activity of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride stems from its specific interactions with biological targets, particularly within the central nervous system. Understanding these target interactions provides insight into the compound's potential therapeutic applications and mechanism of action.

Primary biological targets include:

  • Serotonin (5-HT) transporters: The compound inhibits serotonin reuptake, increasing serotonin availability in synaptic clefts

  • Norepinephrine (NE) transporters: Similar inhibitory effects on norepinephrine reuptake contribute to its neurological activities

  • Monoamine oxidase (MAO): Interactions with this enzyme affect neurotransmitter metabolism and degradation pathways

These target interactions underpin the compound's observed effects on neurological processes and its potential applications in treating conditions such as depression, anxiety, and pain disorders.

Structure-Activity Relationships

The biological activity of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is significantly influenced by its structural features, with specific molecular attributes contributing to its binding affinities and functional outcomes. Structure-activity relationship studies have provided valuable insights into these connections.

Key structural determinants of activity include:

  • Stereochemistry at the 1-position: The (R)-enantiomer often exhibits different biological activities compared to the (S)-enantiomer

  • Degree of saturation in the naphthalene ring system: The partially reduced structure creates a specific three-dimensional arrangement that affects receptor binding

  • Nature of substituents on the amine group: N-substituted derivatives display varied activity profiles depending on the specific substituent groups

These structure-activity relationships guide the rational design of derivatives with enhanced potency, selectivity, or modified activity profiles for specific therapeutic applications.

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